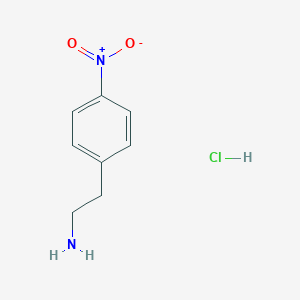
Éther tétrabenzylique de la deoxynojirimycine
Vue d'ensemble
Description
Deoxynojirimycin Tetrabenzyl Ether is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is primarily known for its role as an intermediate in the synthesis of glucosylceramide synthase inhibitors, which are significant in various biochemical and pharmacological applications .
Applications De Recherche Scientifique
Deoxynojirimycin Tetrabenzyl Ether has several scientific research applications:
Mécanisme D'action
Deoxynojirimycin Tetrabenzyl Ether exerts its effects primarily through the inhibition of glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide, a key component of glycosphingolipids. By inhibiting this enzyme, the compound disrupts the synthesis of glycosphingolipids, affecting various cellular processes and pathways involved in metabolism and signal transduction .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Deoxynojirimycin Tetrabenzyl Ether is known to interact with the enzyme hBuChE . The interaction between Deoxynojirimycin Tetrabenzyl Ether and hBuChE is inhibitory in nature, leading to a decrease in the activity of hBuChE .
Cellular Effects
Deoxynojirimycin Tetrabenzyl Ether, as an inhibitor of hBuChE, can potentially influence cellular functions related to the activity of this enzyme
Molecular Mechanism
The molecular mechanism of Deoxynojirimycin Tetrabenzyl Ether involves its inhibitory interaction with hBuChE . By inhibiting hBuChE, Deoxynojirimycin Tetrabenzyl Ether can potentially affect the breakdown of acetylcholine, a neurotransmitter, in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deoxynojirimycin Tetrabenzyl Ether typically involves the benzylation of deoxynojirimycin. The process begins with the protection of hydroxyl groups in deoxynojirimycin using benzyl groups. This is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Deoxynojirimycin Tetrabenzyl Ether are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the benzylation process.
Analyse Des Réactions Chimiques
Types of Reactions
Deoxynojirimycin Tetrabenzyl Ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, deoxynojirimycin.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized forms of the compound, while reduction typically regenerates deoxynojirimycin.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynojirimycin: The parent compound, known for its inhibitory effects on glycosidases.
1-Deoxynojirimycin: Another derivative with similar inhibitory properties.
N-Butyl Deoxynojirimycin: A derivative used in the treatment of Gaucher’s disease.
Uniqueness
Deoxynojirimycin Tetrabenzyl Ether is unique due to its specific benzylated structure, which enhances its stability and makes it a valuable intermediate in the synthesis of more complex glucosylceramide synthase inhibitors. This structural modification also allows for more precise studies of enzyme inhibition and metabolic pathways .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIDKLQTCPFQA-KMKAFXEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452394 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69567-11-9 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



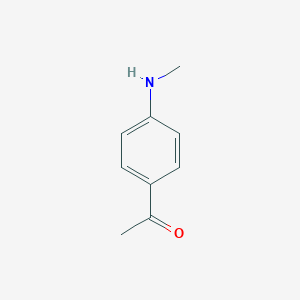
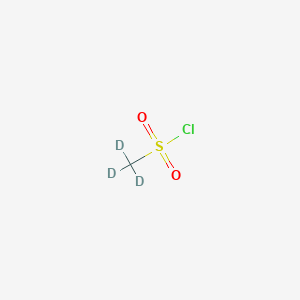



![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)


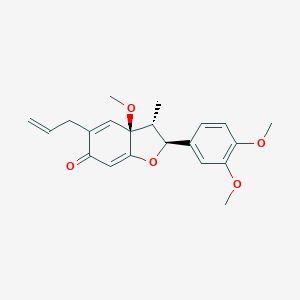
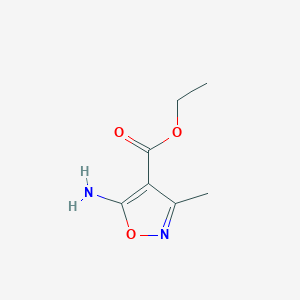
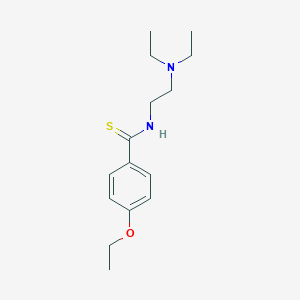
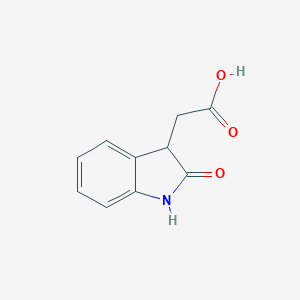
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
